Cas no 4743-13-9 (4-chloro-6-ethoxy-n-ethyl-1,3,5-triazin-2-amine)

4-chloro-6-ethoxy-n-ethyl-1,3,5-triazin-2-amine structure
4743-13-9 structure
Product Name:4-chloro-6-ethoxy-n-ethyl-1,3,5-triazin-2-amine
CAS No:4743-13-9
MF:C7H11ClN4O
MW:202.641439676285
CID:1518066
Update Time:2024-08-23

4-chloro-6-ethoxy-n-ethyl-1,3,5-triazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-6-ethoxy-n-ethyl-1,3,5-triazin-2-amine
    • 6-Chlor-4'-aza-flavon-3-ol
    • 6-Chlor-4-ethylamino-2-ethoxy-1,3,5-triazin
    • NSC78639
    • 2-Ethoxy-4-ethylamino-6-chlor-s-triazin
    • NCIOpen2_004364
    • (4-chloro-6-ethoxy-[1,3,5]triazin-2-yl)-ethyl-amine
    • 6-chloro-3-hydroxy-2-pyridin-4-yl-chromen-4-one
    • AC1NSAVG
    • 6-Chlor-4'-aza-flavon-3-ol; 6-Chlor-4-ethylamino-2-ethoxy-1,3,5-triazin; NSC78639; 2-Ethoxy-4-ethylamino-6-chlor-s-triazin; NCIOpen2_004364; (4-chloro-6-ethoxy-[1,3,5]triazin-2-yl)-ethyl-amine; 6-chloro-3-hydroxy-2-pyridin-4-yl-chromen-4-one; AC1NSAVG;
    • 1,3,5-Triazin-2-amine, 4-chloro-6-ethoxy-N-ethyl-
    • Inchi: 1S/C7H11ClN4O/c1-3-9-6-10-5(8)11-7(12-6)13-4-2/h3-4H2,1-2H3,(H,9,10,11,12)
    • InChI Key: QUJJILDTLBXEKZ-UHFFFAOYSA-N
    • SMILES: N1=C(OCC)N=C(Cl)N=C1NCC

Computed Properties

  • Exact Mass: 202.06233
  • Monoisotopic Mass: 202.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.9A^2

Experimental Properties

  • Density: 1.286
  • Melting Point: 96.5-97 °C(Solv: water (7732-18-5); ethanol (64-17-5))
  • Boiling Point: 346.2°C at 760 mmHg
  • Flash Point: 163.2°C
  • Refractive Index: 1.56
  • PSA: 59.93
  • pka: 2.60±0.10(Predicted)

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